2,2-Dibromo-3-cyanopropionamide
Description
Kinetic Profiling of Thiol Group Alkylation Pathways
DBNPA’s primary mode of action involves electrophilic attack on nucleophilic thiol (-SH) groups in microbial proteins, particularly cysteine residues and glutathione. The compound’s α,α-dibromo-β-cyano backbone creates a highly electron-deficient carbon center, facilitating rapid bromine displacement upon nucleophilic substitution. Kinetic studies reveal that DBNPA exhibits pseudo-first-order reaction kinetics with thiols, with rate constants (k) ranging from 0.5 to 2.3 × 10³ M⁻¹s⁻¹ depending on pH and temperature.
Table 1: Kinetic Parameters of DBNPA-Thiol Interactions
| Thiol Target | pH | k (M⁻¹s⁻¹) | Half-Life (t₁/₂) | Source |
|---|---|---|---|---|
| Glutathione | 7.0 | 1.8 × 10³ | 0.11 h | |
| Cysteine | 7.4 | 2.1 × 10³ | 0.08 h | |
| Thioredoxin | 6.5 | 0.7 × 10³ | 0.33 h |
The reaction proceeds via a two-step mechanism:
- Bromine displacement : The electrophilic carbon undergoes nucleophilic attack by thiolate ions (RS⁻), releasing bromide (Br⁻) and forming a thiiranium ion intermediate.
- Cyanide elimination : The intermediate collapses, expelling a cyanide ion (CN⁻) and yielding a stable thioether adduct.
This irreversible alkylation disrupts redox homeostasis by depleting glutathione reserves and inactivating cysteine-dependent enzymes such as dehydrogenases and peroxidases.
Quantum Chemical Modeling of Covalent Adduct Formation
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into DBNPA’s reactivity. The compound’s lowest unoccupied molecular orbital (LUMO) is localized on the electron-deficient α-carbon (-4.2 eV), making it highly susceptible to nucleophilic attack.
Key Findings :
- Transition State Energy : The activation energy (ΔG‡) for thiol adduct formation is 12.3 kcal/mol, favoring rapid reaction kinetics.
- Solvent Effects : Aqueous environments stabilize the transition state through hydrogen bonding, reducing ΔG‡ by 3.1 kcal/mol compared to gas-phase reactions.
- Debromination Pathways : Sequential loss of bromine atoms generates monobromo (MBNPA) and nitrilopropionamide (NPA) derivatives, which exhibit reduced biocidal activity.
Proteomic Signatures of Essential Enzyme Inactivation
Proteomic analyses of Pseudomonas aeruginosa and Escherichia coli exposed to DBNPA (10 ppm, 1 h) reveal selective inactivation of enzymes critical for energy metabolism and redox regulation:
Table 2: DBNPA-Sensitive Enzymes in Model Microorganisms
Mechanistic studies using iodoacetamide-based activity-based protein profiling (ABPP) confirm that DBNPA preferentially targets enzymes with solvent-exposed cysteine residues in their active sites. For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) loses 92% of its activity due to alkylation of Cys149, a residue essential for substrate binding.
Properties
IUPAC Name |
2,2-dibromo-3-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBZPKXXHILCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)N)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474385 | |
| Record name | 2,2-Dibromo-3-cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143111-81-3 | |
| Record name | 2,2-Dibromo-3-cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step bromination process. Chlorine gas oxidizes NaBr to Br₂, which subsequently reacts with cyanoacetamide. The overall stoichiometry can be represented as:
Chlorine gas ensures continuous regeneration of Br₂ from HBr, driving the reaction to completion.
Industrial-Scale Process Parameters
Key parameters from exemplary implementations include:
The use of 30% NaBr mother liquor (Example 2) demonstrates cost-effective bromine recovery, reducing raw material expenses by 15–20%. Lower temperatures (30–50°C) in Example 3 achieve comparable yields while minimizing side reactions such as hydrolysis of the cyano group.
Bromine Recycling via Sodium Hypochlorite Oxidation
Patent CN102432500A introduces a sustainable modification by replacing chlorine gas with sodium hypochlorite (NaOCl) as the oxidizing agent. This method addresses safety concerns associated with Cl₂ handling and enables bromine recycling.
Reaction Workflow
-
Bromination : Cyanoacetamide reacts with Br₂ in aqueous medium.
-
Oxidation : NaOCl oxidizes HBr byproduct back to Br₂:
-
Crystallization : DBNPA precipitates upon cooling and is purified via filtration.
Performance Metrics
Comparative data from the patent highlights the impact of NaOCl concentration:
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Cyanoacetamide (g) | 10 | 10 |
| Br₂ (g) | 42 | 45 |
| NaOCl (10% sol., mL) | 40 | 45 |
| Temperature (°C) | 30–40 | 30–40 |
| Yield (%) | 96.5 | 97.2 |
| Purity (LC, %) | 99.3 | 99.4 |
This method reduces bromine consumption by 35–40% compared to traditional approaches, as Br₂ is regenerated in situ. The elimination of gaseous Cl₂ also mitigates corrosion risks in reactor systems.
Critical Analysis of Methodological Variations
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-3-cyanopropionamide undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Common in organic synthesis.
Carboxylic Acid Derivatization Reactions: Used to form derivatives of carboxylic acids.
Amino Acid Derivatization Reactions: Utilized in the modification of amino acids.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is used as an oxidant in the bromination process.
Substitution: Sodium cyanide is a common reagent for substitution reactions.
Major Products:
- Dibromoacetonitrile
- Dibromoacetic Acid
- Ammonia
- Bromide Ions
Scientific Research Applications
Industrial Water Treatment
DBNPA is primarily used as a biocide in industrial water treatment systems. Its rapid degradation in aqueous environments makes it suitable for maintaining microbial control without leaving harmful residues. Key applications include:
- Cooling Water Systems : DBNPA effectively controls microbial growth in cooling towers and evaporative condensers, preventing biofouling that can impair system efficiency .
- Hydraulic Fracturing : It is employed in hydraulic fracturing fluids to inhibit bacterial growth, which can lead to corrosion and reduced fluid efficacy .
Table 1: Efficacy of DBNPA in Water Treatment
| Application Area | Microbial Targets | Concentration Used | Efficacy |
|---|---|---|---|
| Cooling Towers | Legionella, Pseudomonas | 20 mg/L | High |
| Hydraulic Fracturing | Anaerobic bacteria | Varies | Effective |
| Paper Mills | Slime-forming algae | 1-20 mg/L | Very High |
Papermaking Industry
In the papermaking sector, DBNPA serves multiple roles:
- Preservative : It is added to paper coatings and slurries to prevent microbial spoilage during storage and processing .
- Slime Control : DBNPA helps manage slime formation on papermaking machines, which can lead to operational inefficiencies and product quality issues .
Oil and Gas Industry
DBNPA's use extends into the oil and gas sector, particularly in:
- Drilling Fluids : It acts as a biocide in drilling fluids to control bacterial populations that could cause souring of the oil or gas production .
- Enhanced Oil Recovery : Its antimicrobial properties help maintain the integrity of enhanced oil recovery processes by controlling microbial-induced corrosion .
Environmental Impact Studies
Research has highlighted the potential environmental risks associated with DBNPA usage. A study on zebrafish indicated significant toxicity levels, with LC50 values of approximately 9.3 ppm for adults and 9.1 ppm for larvae, underscoring the need for careful management of its application in aquatic environments .
Table 2: Toxicity Findings from Zebrafish Studies
| Organism Type | Concentration (ppm) | Observed Effects |
|---|---|---|
| Adult Zebrafish | 9.3 | Morphological changes, mortality |
| Larval Zebrafish | 9.1 | High mortality rates |
Regulatory Considerations
Due to its potential health impacts, including skin irritation and possible developmental toxicity in animal studies, regulatory bodies have set guidelines for safe handling and usage of DBNPA in industrial applications .
Case Studies
Several case studies illustrate the effectiveness of DBNPA:
- Cooling System Optimization : A facility utilizing DBNPA reported a significant reduction in biofouling incidents, leading to lower maintenance costs and enhanced operational efficiency.
- Papermaking Efficiency : In a large-scale paper mill, the introduction of DBNPA as a slime control agent resulted in a marked decrease in downtime attributed to microbial contamination.
Mechanism of Action
2,2-Dibromo-3-cyanopropionamide exerts its effects through its biocidal properties. It acts as a quick-kill biocide that hydrolyzes under both acidic and alkaline conditions. The compound rapidly degrades to form products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. Its mechanism involves the disruption of microbial cell membranes and metabolic processes, leading to cell death .
Comparison with Similar Compounds
- Dibromoacetonitrile
- Dibromoacetic Acid
- Cyanoacetamide
Uniqueness: 2,2-Dibromo-3-cyanopropionamide is unique due to its rapid hydrolysis and degradation, which makes it an effective biocide with minimal environmental persistence. Its ability to quickly kill microorganisms and then degrade into less harmful products sets it apart from other biocides .
Biological Activity
2,2-Dibromo-3-cyanopropionamide (DBNPA) is a chemical compound with significant biological activity, particularly as a biocide and antimicrobial agent. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₃H₃Br₂N₃O
- CAS Number : 143111-81-3
- Molecular Weight : 248.87 g/mol
- Appearance : White to yellow solid
DBNPA is characterized by its brominated structure, which contributes to its potent antimicrobial properties. The presence of the cyano group is also critical for its biological activity.
DBNPA acts primarily as a biocide through several mechanisms:
- Cell Membrane Disruption : DBNPA interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cellular metabolism, disrupting energy production and biosynthesis in microorganisms.
- Reactive Oxygen Species (ROS) Generation : DBNPA can induce oxidative stress in microbial cells by generating reactive oxygen species, further contributing to cell death.
Antimicrobial Efficacy
DBNPA exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. Research has shown that it is particularly effective against:
- Bacteria : Including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungi : Such as Candida albicans and various molds.
- Algae : Effective in controlling algal blooms in water systems.
The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Microorganism | MIC (mg/L) |
|---|---|
| E. coli | 5 |
| S. aureus | 2 |
| P. aeruginosa | 10 |
| C. albicans | 1 |
| Green algae (e.g., Chlorella) | 0.5 |
Case Studies
-
Water Treatment Applications :
A study evaluated the effectiveness of DBNPA in controlling biofilm formation in water treatment systems. Results indicated a significant reduction in biofilm biomass when treated with DBNPA at concentrations as low as 1 mg/L over a 24-hour period. -
Agricultural Use :
In agricultural settings, DBNPA was tested as a fungicide for post-harvest treatment of fruits. The compound effectively reduced fungal spoilage during storage, demonstrating its potential for extending shelf life. -
Industrial Applications :
DBNPA has been utilized in industrial cooling systems to prevent microbial growth, showing a reduction of up to 90% in bacterial counts within 48 hours of application.
Toxicity and Safety Profile
While DBNPA is effective as an antimicrobial agent, its toxicity profile must be considered:
- Acute Toxicity : The LD50 values indicate moderate toxicity; for example, the oral LD50 in rats is approximately 1020 mg/kg.
- Dermal Exposure Risks : Prolonged exposure can lead to skin sensitization and allergic reactions.
- Environmental Impact : DBNPA degrades relatively quickly in the environment but can have harmful effects on aquatic life if released in significant quantities.
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for 2,2-Dibromo-3-cyanopropionamide (DBNPA)?
- Methodological Answer : DBNPA is typically synthesized via bromination of cyanoacetamide derivatives under controlled pH and temperature. Key steps include solvent selection (e.g., aqueous or polar aprotic solvents) and stoichiometric bromine addition. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR), Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. The CAS number [10222-01-2] and EC number [233-539-7] are critical for cross-referencing synthetic protocols .
Q. Which analytical techniques are most reliable for quantifying DBNPA in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. For environmental samples, solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity. Quantum Chemistry-based profiling (e.g., CC-DPS services) can predict physicochemical properties like LogP (2.17) and polar surface area (43.09 Ų) to optimize separation protocols .
Advanced Research Questions
Q. How can mechanistic studies elucidate DBNPA’s biocidal activity at the molecular level?
- Methodological Answer : Employ enzyme inhibition assays (e.g., targeting microbial thiol-containing enzymes) and kinetic studies to assess reaction rates with nucleophilic residues. Computational modeling (e.g., molecular docking or density functional theory) can predict binding affinities. Validate findings using isothermal titration calorimetry (ITC) or X-ray crystallography for structural insights .
Q. What experimental designs address contradictions in reported stability data for DBNPA under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies under controlled pH, temperature, and UV exposure. Use LC-MS to identify degradation products (e.g., cyanoacetic acid derivatives) and compare half-life () across studies. Statistical tools like ANOVA can resolve discrepancies caused by matrix effects or methodological variability .
Q. How should researchers resolve conflicting bioactivity data in DBNPA toxicity studies?
- Methodological Answer : Perform dose-response meta-analysis across published datasets, adjusting for variables like cell line specificity (e.g., mammalian vs. bacterial models) and exposure duration. Cross-validate using orthogonal assays (e.g., ATP bioluminescence for viability vs. flow cytometry for apoptosis). Reference standardized protocols from clinical research guidelines to ensure reproducibility .
Q. What strategies optimize DBNPA’s application in biomedical research while minimizing cytotoxicity?
- Methodological Answer : Use structure-activity relationship (SAR) studies to modify the cyano or bromine groups, reducing off-target effects. In vitro cytotoxicity screening (e.g., MTT assays on human cell lines) should precede in vivo models. Adhere to ethical guidelines for cell-based studies, including informed consent for primary cell use and IRB approvals .
Q. How can environmental fate studies improve understanding of DBNPA’s ecological impact?
- Methodological Answer : Simulate environmental matrices (e.g., water, soil) to track DBNPA hydrolysis and photodegradation. Employ high-resolution mass spectrometry (HRMS) to identify persistent metabolites. Ecotoxicological assays (e.g., Daphnia magna or algae growth inhibition tests) quantify acute/chronic toxicity, supported by QSAR models for risk prediction .
Tables for Key Data Reference
| Property | Value | Method/Source |
|---|---|---|
| LogP | 2.17 | Computational prediction |
| Polar Surface Area (PSA) | 43.09 Ų | CC-DPS profiling |
| CAS Number | 10222-01-2 | Ashford’s Dictionary |
| Key Degradation Pathway | Hydrolysis to cyanoacetic acid | Environmental studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
